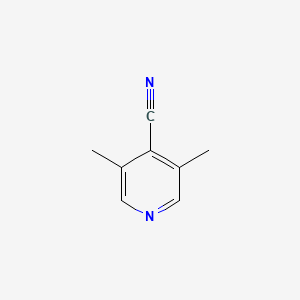![molecular formula C13H17NO3 B1319092 (2E)-3-{3-[(二甲基氨基)甲基]-4-甲氧基苯基}丙烯酸 CAS No. 251111-38-3](/img/structure/B1319092.png)
(2E)-3-{3-[(二甲基氨基)甲基]-4-甲氧基苯基}丙烯酸
描述
(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and an acrylic acid moiety
科学研究应用
Chemistry
In chemistry, (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-[(dimethylamino)methyl]-4-methoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}propanoic acid.
Reduction: Formation of 3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-Methoxybenzylamine
- 4-Chlorobenzylamine
Uniqueness
Compared to similar compounds, (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the dimethylamino and methoxy groups allows for versatile chemical modifications and interactions with biological targets.
属性
IUPAC Name |
(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)9-11-8-10(5-7-13(15)16)4-6-12(11)17-3/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHNCBRCWQMAD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162660 | |
| Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251111-38-3 | |
| Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)










![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
